molecular formula C18H13BrO2 B6360308 1-Bromo-3,5-diphenoxybenzene CAS No. 41318-73-4

1-Bromo-3,5-diphenoxybenzene

Cat. No.: B6360308
CAS No.: 41318-73-4
M. Wt: 341.2 g/mol
InChI Key: YYFFCVUNTHMFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aryl Halides in Synthetic Organic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.infiveable.me They are fundamental building blocks in synthetic organic chemistry, primarily serving as versatile intermediates for creating more complex molecules. iitk.ac.infiveable.me Their importance stems from their ability to participate in a wide range of chemical reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions. fiveable.mefiveable.me These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides is influenced by the nature of the halogen atom, with iodides being the most reactive and chlorides the least. fiveable.me Aryl bromides, such as 1-Bromo-3,5-diphenoxybenzene, offer a balance of reactivity and stability, making them ideal for many synthetic applications. Beyond cross-coupling, aryl halides are precursors for organometallic reagents like Grignard and organolithium compounds. fiveable.mewikipedia.org The versatility of aryl halides has led to their use in the synthesis of numerous products, including pharmaceuticals, agrochemicals, polymers, dyes, and materials for organic electronics. iitk.ac.infiveable.me

Significance of Diphenoxybenzene Scaffolds in Material Science and Synthetic Design

Diphenoxybenzene scaffolds are structural frameworks that have gained prominence in material science and synthetic design due to their defined geometry and chemical stability. These scaffolds are integral to creating materials with tailored properties for specific applications. In tissue engineering, for instance, three-dimensional scaffolds play a crucial role in providing a template for cell seeding, proliferation, and the formation of new tissue. umich.edu While often discussed in the context of biodegradable polymers for biological applications, the underlying principle of a scaffold providing structural support and directing growth is applicable to molecular and materials design. umich.edunih.govmdpi.com

In the realm of advanced materials, diphenoxybenzene units are used as foundational structures for high-performance polymers and organic electronics. For example, the addition of diphenoxybenzene to lignin (B12514952) has been shown to suppress polymerization reactions during pyrolysis, demonstrating its role in controlling material properties under thermal stress. acs.org Furthermore, the 1,3-diphenoxybenzene (B1666200) framework is a key precursor in the synthesis of multi-resonance (MR) emitters for organic light-emitting diodes (OLEDs). rsc.orgsci-hub.se The rigid and sterically defined nature of the diphenoxybenzene scaffold allows for the precise construction of complex, polycyclic aromatic compounds with desirable photophysical properties. sci-hub.se

Overview of this compound as a Molecular Building Block

This compound (CAS Number: 41318-73-4) is a specialized aryl halide that combines the reactivity of a bromo-substituted benzene (B151609) ring with the structural features of a diphenoxybenzene scaffold. fluorochem.co.uksigmaaldrich.com This unique combination makes it a valuable building block for creating complex, multi-functional molecules. Its primary utility lies in its role as a precursor in sophisticated organic syntheses.

The bromine atom provides a reactive site for various transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the attachment of other molecular fragments. The diphenoxy groups, on the other hand, impart specific conformational and electronic properties to the final product. A significant application of this compound is in the synthesis of materials for advanced electronics. It has been used as a key intermediate in the creation of host materials and emitters for OLEDs. kyushu-u.ac.jpresearchgate.net For example, it is a precursor for synthesizing boron-containing polycyclic aromatic compounds, such as 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA), which are used in highly efficient phosphorescent OLEDs. sci-hub.se The synthesis of these complex structures often begins with the modification of the this compound molecule, highlighting its foundational role in building advanced functional materials.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 41318-73-4 fluorochem.co.uksigmaaldrich.com
Molecular Formula C₁₈H₁₃BrO₂
Molecular Weight 341.20 g/mol

| Appearance | Solid |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-bromo-3,5-difluorobenzene kyushu-u.ac.jp
5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA) sci-hub.se
Phenol kyushu-u.ac.jp
Chlorobenzene iitk.ac.inlibretexts.org
Dichloromethane iitk.ac.in
DDT (Dichlorodiphenyltrichloroethane) libretexts.org
Benzenol (Phenol) libretexts.org
4-chloro-1-methylbenzene libretexts.org
3-methylbenzenol libretexts.org
4-methylbenzenol libretexts.org
Phenyllithium wikipedia.org
Bromobenzene wikipedia.org
n-butyllithium wikipedia.org
Phthalic anhydride (B1165640) wikipedia.org
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) kyushu-u.ac.jp
5,9-dioxa-13b-thiophosphanaphtho[3,2,1-de]anthracene mdpi.com
5,9-dioxa-13b-oxaphosphanaphtho[3,2,1-de]anthracene (DOPNA) mdpi.com
1,3-diphenoxybenzene rsc.orgsci-hub.se
Boron tribromide (BBr₃) rsc.org
N,N-diisopropylethylamine (NEtiPr₂) rsc.org
1,2,2,6,6-pentamethylpiperidine sci-hub.se
N,N-dimethyl-p-toluidine sci-hub.se
Tetradecabromo-1,4-diphenoxybenzene chemicalbook.com
Triphenylphosphine oxide (TPhPO) kau.edu.sa
Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) kau.edu.sa
Tricresyl phosphate (TCsP) kau.edu.sa
Triphenyl phosphate (TPhP) kau.edu.sa
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) kau.edu.sa

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-diphenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFFCVUNTHMFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 3,5 Diphenoxybenzene Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like 1-Bromo-3,5-diphenoxybenzene, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy anti-bonding orbital (π*). The specific wavelengths of light absorbed are directly related to the molecule's structure, particularly the extent of its conjugated system.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic chromophores. The benzene (B151609) rings within the diphenoxy groups and the central brominated benzene ring contribute to these electronic transitions. Functional groups attached to a benzene ring can shift the absorption peaks to longer wavelengths (a bathochromic shift). shimadzu.com

Table 1: Typical UV-Vis Absorption Data for Aromatic Chromophores

Chromophore System Typical λmax (nm) Transition Type
Benzene ~255 π → π*
Phenol ~270 π → π*
Bromobenzene ~268 π → π*

Note: The data in this table is illustrative for related structural motifs and serves as a general guide.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy provide information about the electronic structure of a molecule's excited states. After a molecule absorbs light and is promoted to an excited state, it can relax by emitting a photon. This emitted light is typically of a longer wavelength (lower energy) than the absorbed light.

The fluorescence of this compound derivatives would originate from the relaxation of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The presence of the heavy bromine atom can, in some cases, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to a non-emissive triplet state. However, many brominated aromatic compounds are still fluorescent.

The emission spectrum is often a mirror image of the absorption spectrum's lowest-energy band. The specific emission wavelength and quantum yield (the efficiency of the fluorescence process) are sensitive to the molecular structure and the local environment, including the solvent. For instance, studies on various fluorescent reporters show that their emission properties can change based on their confinement within different media. nih.gov Luminescence excitation spectroscopy can also be used to determine the absorption wavelengths that lead to emission. aps.org

Time-Resolved Fluorescence Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique offers deeper insights into the excited-state dynamics and the molecule's interaction with its surroundings. nih.gov

For molecules like this compound, the fluorescence lifetime can be influenced by several factors:

Molecular Conformation: Rotational freedom of the phenoxy groups can create non-radiative decay pathways that shorten the fluorescence lifetime.

Solvent Interactions: Specific interactions with solvent molecules can stabilize or destabilize the excited state, altering the decay kinetics.

Intersystem Crossing: The presence of the bromine atom can enhance the rate of intersystem crossing to the triplet state, providing a competing non-radiative decay channel that shortens the fluorescence lifetime.

By measuring fluorescence lifetimes, researchers can distinguish between different molecular species or conformations in a sample and probe dynamic processes such as energy transfer. nih.gov

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are the most powerful tools for determining the precise arrangement of atoms and molecules in the solid state. This information is crucial for understanding a material's physical properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional structure of a molecule and its packing arrangement in a crystal lattice. Although a crystal structure for this compound is not publicly documented, detailed structural information has been reported for the closely related compound 1-Bromo-3,5-diphenylbenzene . nih.gov

In the study of 1-Bromo-3,5-diphenylbenzene, the analysis revealed two independent molecules in the asymmetric unit. nih.gov Key structural features included the C-Br bond lengths (1.903 Å and 1.911 Å) and the dihedral angles between the adjacent benzene rings, which indicated a non-planar conformation. nih.gov The crystal packing was stabilized by intermolecular C-H···π interactions. nih.gov This type of detailed structural data, including bond lengths, bond angles, and intermolecular contacts, would be expected from an SC-XRD analysis of this compound, providing invaluable insight into its solid-state conformation and packing motifs.

Table 2: Crystallographic Data for the Related Compound 1-Bromo-3,5-diphenylbenzene

Parameter Value
Chemical Formula C₁₈H₁₃Br
Crystal System Monoclinic
Space Group P2₁
a (Å) 11.0782
b (Å) 7.7495
c (Å) 16.7782
β (°) 107.441
Volume (ų) 1374.2
Z 4

Data sourced from a study on 1-Bromo-3,5-diphenylbenzene. nih.gov

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a surface-sensitive technique used to investigate the molecular packing and crystallographic orientation in thin films. rigaku.com Unlike SC-XRD, which requires a single crystal, GIWAXS is ideal for studying the polycrystalline or partially ordered films typically used in organic electronic devices. rsc.orgxenocs.com

In a GIWAXS experiment, an X-ray beam strikes the film at a very shallow angle. rigaku.com The resulting diffraction pattern provides information on atomic-scale ordering (d-spacings of a few Ångstroms). By analyzing the positions and intensities of the diffraction peaks, one can determine:

Lattice parameters of the crystalline domains. nih.gov

Molecular orientation relative to the substrate (e.g., "edge-on" or "face-on" packing). xenocs.com

Degree of crystallinity within the film.

For a thin film of a this compound derivative, GIWAXS could reveal how the molecules arrange on a substrate, which is critical for applications like organic field-effect transistors where charge transport is highly dependent on intermolecular π-π stacking. rsc.org

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS)

Complementary to GIWAXS, Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) probes structure on a larger length scale, typically from a few to hundreds of nanometers. nih.gov It is used to characterize the nanoscale morphology of thin films, such as the size, shape, and arrangement of domains, nanoparticles, or pores. gisaxs.comcornell.edu

The GISAXS technique provides statistical information averaged over a large sample area, making it an excellent complement to real-space imaging techniques like atomic force microscopy (AFM). washington.edu For a thin film containing this compound, GISAXS could be used to study:

The morphology of phase-separated domains in a polymer blend.

The self-assembly and ordering of the molecules into larger nanostructures.

The surface roughness and internal interface structure of the film. gisaxs.com

Real-time GISAXS measurements can also be used to study the structural evolution of a film during its formation, for example, during solvent evaporation or thermal annealing. xray.cz

Table 3: Information Obtainable from Grazing-Incidence X-ray Techniques

Technique Probed Length Scale Key Information Provided
GIWAXS Ångstroms (Å) Molecular packing, Crystallite orientation, Lattice parameters

| GISAXS | Nanometers (nm) | Domain size and shape, Nanoscale morphology, Surface and interface structure |

Ultrafast Spectroscopy for Excited-State Dynamics and Carrier Behavior

Ultrafast spectroscopy encompasses a suite of techniques that utilize ultrashort laser pulses, typically on the femtosecond (10-15 s) to picosecond (10-12 s) timescale, to probe the transient states of molecules immediately following photoexcitation. These methods are indispensable for directly observing the fundamental processes of energy absorption, relaxation, and transfer that govern the photophysical properties of a material. For derivatives of this compound, these techniques provide critical insights into their potential as components in organic light-emitting diodes (OLEDs), solar cells, and photoredox catalysis.

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent de-excitation pathways are numerous and occur on exceptionally short timescales. Ultrafast transient absorption spectroscopy is a powerful tool to map these events. In a typical experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. These changes reveal the formation and decay of transient species, such as singlet and triplet excited states, and provide information on processes like internal conversion, intersystem crossing, and vibrational relaxation.

For a hypothetical derivative of this compound, transient absorption spectroscopy would be expected to reveal a series of dynamic processes. Immediately following excitation, a broad excited-state absorption band would likely appear, superimposed on the ground-state bleach signal. The decay of this signal over time provides the lifetime of the first singlet excited state (S1). The rate of intersystem crossing to the triplet state (T1) can also be monitored by the appearance of characteristic triplet-triplet absorption features. The presence of the heavy bromine atom in the core structure is anticipated to enhance spin-orbit coupling, potentially leading to a more efficient intersystem crossing compared to non-brominated analogues.

The nature and position of substituents on the terminal phenoxy rings would significantly modulate these dynamics. Electron-donating groups would be expected to lower the energy of the excited state and potentially prolong its lifetime, while electron-withdrawing groups could facilitate different decay pathways. The study of these dynamics is crucial for understanding charge carrier behavior in materials incorporating these structures. The efficiency of charge separation and recombination, fundamental processes in photovoltaic devices, are directly linked to the lifetimes and decay pathways of the excited states.

Below is an illustrative data table summarizing potential findings from ultrafast spectroscopic studies on a series of hypothetical this compound derivatives, where 'R' represents a substituent on the para-position of the phenoxy rings.

Derivative (R)S1 Lifetime (ps)Intersystem Crossing Rate (s-1)Triplet State Lifetime (µs)
-H5501.2 x 10^815
-OCH37200.9 x 10^825
-CN4102.5 x 10^88

This table presents hypothetical data for illustrative purposes.

Electrochemical Characterization Techniques

Electrochemical methods are vital for assessing the redox properties of molecules, which is fundamental to their application in electronic devices and as redox-active catalysts. These techniques probe the ability of a compound to accept or donate electrons.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the reduction and oxidation processes of a substance. In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the oxidized and reduced species.

For this compound derivatives, CV can be used to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for designing efficient charge-transporting materials and for matching the energy levels of different components in an electronic device, such as an OLED.

The cyclic voltammogram of a this compound derivative would be expected to show at least one oxidation wave, corresponding to the removal of an electron from the HOMO, and potentially one or more reduction waves, corresponding to the addition of an electron to the LUMO. The potential at which these events occur is indicative of the energy levels of these orbitals. The reversibility of the redox processes, assessed by the separation between the anodic and cathodic peak potentials, provides insight into the stability of the resulting radical cations and anions.

The electronic nature of the substituents on the phenoxy rings will have a pronounced effect on the redox potentials. Electron-donating groups will make the molecule easier to oxidize (lower oxidation potential) by raising the HOMO energy level. Conversely, electron-withdrawing groups will make the molecule easier to reduce (less negative reduction potential) by lowering the LUMO energy level. The presence of the electronegative bromine atom on the central ring is expected to make the compound more difficult to oxidize compared to its non-brominated counterpart.

An illustrative data table summarizing expected redox potentials from cyclic voltammetry studies of hypothetical this compound derivatives is presented below. Potentials are given relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, a common internal standard.

Derivative (R)Oxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)
-H1.25-2.10-6.05-2.70
-OCH31.10-2.15-5.90-2.65
-CN1.40-1.95-6.20-2.85

This table presents hypothetical data for illustrative purposes. HOMO and LUMO levels are estimated from the redox potentials.

Theoretical and Computational Investigations of 1 Bromo 3,5 Diphenoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach is widely used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For 1-bromo-3,5-diphenoxybenzene, DFT calculations can elucidate how the arrangement of the central brominated ring and the two flanking phenoxy groups influences its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental in determining a molecule's chemical reactivity and electronic properties. The HOMO energy level is related to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that approximates the lowest electronic excitation energy and influences the molecule's optical and electronic characteristics. schrodinger.com

In a study that involved the synthesis of this compound, DFT calculations were performed on structurally related host materials designed for organic light-emitting diodes (OLEDs). kyushu-u.ac.jp While specific data for this compound is not detailed, the results for these related compounds illustrate the typical values obtained from such an analysis. The electron density of the HOMO is generally located on the electron-rich parts of the molecule, whereas the LUMO is distributed over the electron-accepting regions.

Table 1: Illustrative Frontier Orbital Energies of Structurally Related Host Materials

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
CzPO -5.92 -1.97 3.95
Cz3PO -5.79 -1.91 3.88

Data is for illustrative purposes, sourced from DFT calculations on related phosphine (B1218219) oxide host materials presented in a study involving the synthesis of this compound. kyushu-u.ac.jp

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the contribution of atomic orbitals to the molecular orbitals. niscpr.res.inchemrxiv.org This analysis provides insights into the electron distribution across the molecule, highlighting electrostatic potential and reactive sites. For this compound, Mulliken charge calculations would be expected to show a negative partial charge on the electronegative bromine and oxygen atoms, and corresponding positive charges on the adjacent carbon atoms. It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set in the calculation and can sometimes produce unphysical results. stackexchange.com

Local spin density calculations become relevant when studying open-shell systems, such as the triplet excited state. This calculation maps the distribution of unpaired electron spin within the molecule. In a study of related host materials, the spin density distribution of the first triplet state (T1) was shown to be localized on specific fragments of the molecule, which is crucial for understanding and designing materials for applications like thermally activated delayed fluorescence (TADF). kyushu-u.ac.jp

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

Atom Element Expected Partial Charge (a.u.)
C1 Carbon Positive
Br Bromine Negative
C3/C5 Carbon Positive
O Oxygen Negative

This table is illustrative of expected charge distribution based on chemical principles. Actual values would be derived from specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To study the behavior of molecules upon absorption of light, it is necessary to investigate their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption. researchgate.net

Electronic excitations can lead to either singlet (spins paired) or triplet (spins unpaired) excited states. The energies of the lowest singlet (S1) and triplet (T1) states are particularly important for photophysical applications. The energy difference between them (ΔE_ST = E_S1 - E_T1) is a critical parameter in the design of OLED materials. kyushu-u.ac.jp A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, a key process in TADF. TD-DFT calculations are routinely used to predict these energies and guide the design of molecules with desired photophysical properties.

Table 3: Illustrative Predicted Excited State Energies of Structurally Related Host Materials

Compound S1 Energy (eV) T1 Energy (eV) ΔE_ST (eV)
CzPO 3.95 3.10 0.85
Cz3PO 3.88 3.11 0.77

Data is for illustrative purposes, sourced from TD-DFT calculations on related phosphine oxide host materials presented in a study involving the synthesis of this compound. kyushu-u.ac.jp

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and TD-DFT calculations provide detailed electronic information about a single, often gas-phase, molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, flexibility, and condensed-phase properties. mdpi.com

For this compound, MD simulations would be valuable for understanding the conformational flexibility arising from the rotation of the two phenoxy groups around the C-O bonds. This flexibility influences how the molecules pack in a solid-state film, which in turn affects the bulk material properties. Simulations can also be used to analyze intermolecular interactions, such as π-π stacking or halogen bonding, which are crucial for charge transport in organic semiconductor applications. nih.gov

Predictive Modeling of Optoelectronic Properties

Beyond first-principles calculations on individual molecules, predictive modeling and machine learning have emerged as powerful tools for accelerating materials discovery. arxiv.org These methods leverage existing data to build models that can predict the properties of new, uncharacterized compounds. nih.gov

For a molecule like this compound, a quantitative structure-property relationship (QSPR) model could be developed. This involves compiling a dataset of similar brominated aromatic ether compounds with known optoelectronic properties (e.g., absorption maxima, HOMO-LUMO gaps). nih.gov Machine learning algorithms, such as deep neural networks, can then be trained on molecular descriptors derived from the chemical structures to predict the properties of new candidate molecules rapidly and with high accuracy, significantly reducing the need for time-consuming quantum chemical calculations for every new structure. arxiv.org

Applications of 1 Bromo 3,5 Diphenoxybenzene in Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) Componentry

The unique molecular architecture of 1-bromo-3,5-diphenoxybenzene, characterized by a central phenyl ring substituted with a reactive bromine atom and two bulky phenoxy groups, makes it a valuable building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives have been explored for their potential to enhance the performance and efficiency of these devices.

As a Structural Moiety in Phosphorescent Emitters

Derivatives of this compound have been successfully utilized in the synthesis of host materials for phosphorescent OLEDs, particularly those employing thermally activated delayed fluorescence (TADF). The diphenoxybenzene core provides a rigid and sterically hindered framework, which is crucial for designing efficient host materials.

A notable example is the synthesis of a selenium-containing multi-resonance TADF host material where 1-bromo-3,5-bis-(4-tert-butyl-phenoxy)-benzene, a derivative of the primary compound, serves as a key precursor. The synthesis involves a multi-step process initiated by the reaction of 1-bromo-3,5-difluorobenzene with 4-tert-butylphenol. This strategic incorporation of the diphenoxybenzene moiety contributes to the development of host materials with desirable thermal stability and photophysical properties.

Impact on Charge Transport and Exciton Confinement

The incorporation of the this compound moiety into host materials for OLEDs has a significant impact on both charge transport and exciton confinement within the emissive layer. The bulky and non-planar nature of the diphenoxy groups can effectively suppress intermolecular interactions, such as π-π stacking, which helps in maintaining an amorphous and stable morphology of the thin film. This morphological stability is critical for preventing crystallization and ensuring long-term device stability.

Furthermore, the steric hindrance provided by the diphenoxybenzene scaffold plays a crucial role in exciton confinement. By encapsulating the phosphorescent guest emitters, the host material can prevent the quenching of triplet excitons, which is a common issue that limits the efficiency of phosphorescent OLEDs. This confinement ensures that the energy transfer from the host to the guest is efficient, leading to higher quantum yields.

The electronic properties of the diphenoxybenzene unit also influence the charge transport characteristics of the host material. The electron-donating nature of the phenoxy groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host. This tuning of energy levels is essential for achieving a balanced injection and transport of electrons and holes into the emissive layer, which is a prerequisite for high-efficiency OLEDs. A well-balanced charge transport minimizes charge accumulation at interfaces and reduces efficiency roll-off at high brightness levels.

Organic Solar Cells (OSCs) Active Layer Engineering

In the field of organic solar cells, derivatives of this compound, particularly those based on the diphenoxybenzene structure, have emerged as promising additives for controlling the morphology of the active layer. The performance of bulk heterojunction (BHJ) organic solar cells is intrinsically linked to the nanoscale morphology of the donor-acceptor blend in the active layer.

Morphology Optimization through Additive Strategies utilizing Diphenoxybenzene Derivatives

The use of small molecule additives during the solution processing of the active layer is a widely adopted strategy to optimize its morphology. Diphenoxybenzene derivatives, such as diphenyl ether (DPE), have been investigated as effective processing additives. When added in small quantities to the blend of a polymer donor and a non-fullerene acceptor, these additives can significantly influence the film formation process.

The presence of a diphenoxybenzene-based additive can alter the solubility of the donor and acceptor materials, leading to a more favorable phase separation during solvent evaporation. This controlled phase separation results in the formation of interpenetrating networks of donor and acceptor domains with dimensions comparable to the exciton diffusion length, which is crucial for efficient charge generation.

Additive StrategyPolymer DonorNon-Fullerene AcceptorKey Finding
Diphenyl Ether (DPE)TPD-3FIT-4FEnhanced donor polymer ordering and improved charge carrier collection.

The use of DPE as an additive in a halogen-free solvent system has been shown to enhance the ordering of the donor polymer, leading to higher domain purity. This improved molecular organization facilitates more efficient charge carrier collection, resulting in a superior short-circuit current and fill factor of the solar cell.

Influence on Molecular Crystallinity and Phase Separation in Blends

Diphenoxybenzene-based additives also exert a significant influence on the molecular crystallinity and the nature of phase separation in the donor-acceptor blend. The additive can act as a "swelling agent" that promotes the self-organization and crystallization of the polymer and small molecule components.

By controlling the kinetics of film formation, these additives can induce a more ordered packing of the polymer chains and acceptor molecules. This enhanced crystallinity can improve charge transport within the respective domains. Furthermore, the additive can influence the vertical phase separation within the active layer, leading to a more favorable distribution of the donor and acceptor materials for charge extraction at the electrodes.

The careful selection of the diphenoxybenzene derivative and its concentration allows for fine-tuning of the balance between crystallinity and phase separation. This optimization is critical to minimize charge recombination and maximize the power conversion efficiency of the organic solar cell.

Polymer Chemistry and Macromolecular Architectures

The presence of a reactive bromine atom on the central phenyl ring of this compound makes it a versatile monomer and building block for the synthesis of a variety of polymers and complex macromolecular architectures. This functionality allows for its incorporation into polymer chains or the creation of highly branched structures through various coupling reactions.

The bulky diphenoxy side groups play a crucial role in imparting desirable properties to the resulting polymers, such as increased solubility, thermal stability, and a high glass transition temperature. These characteristics are highly sought after in materials designed for advanced applications.

One of the primary applications of this compound in polymer chemistry is as a monomer in the synthesis of poly(phenylene ether)s (PPEs). Through Ullmann condensation or other coupling reactions, the bromine atom can be reacted with phenolic compounds to form ether linkages, leading to the formation of high-performance polymers. The diphenoxy side groups contribute to the amorphous nature of these PPEs, which enhances their processability.

Furthermore, this compound is an ideal building block for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis can proceed through a convergent or divergent approach, where the bromo-functionalized core is reacted with appropriate branching units in a stepwise manner. The resulting dendrimers with a diphenoxybenzene core can find applications in areas such as catalysis, drug delivery, and light-harvesting systems.

Macromolecular ArchitectureSynthetic RouteKey Features of this compoundPotential Applications
Poly(phenylene ether)sUllmann CondensationReactive bromine atom, Bulky diphenoxy side groupsHigh-performance thermoplastics, Membranes
DendrimersConvergent/Divergent SynthesisReactive bromine atom, Trifunctional core structureCatalysis, Drug delivery, Light harvesting

The ability to functionalize the phenoxy groups or the terminal ends of the polymer chains and dendrons further expands the versatility of this compound as a building block in macromolecular engineering.

Polymerization as a Monomer for Functional Polymers

This compound serves as a key monomer in the synthesis of a variety of functional polymers. The presence of the bromine atom allows it to undergo various coupling reactions, forming the backbone of high-performance polymers. The diphenoxybenzene core is a recurring motif in advanced polymer chemistry, valued for its thermal stability and its ability to introduce desirable optoelectronic properties.

Research into structurally similar compounds, such as those containing a diphenoxybenzene core, has shown their utility in creating robust polymers like polyimides. For instance, the dianhydride of 3,3′,4,4′-(1,3-diphenoxybenzene)-tetracarboxylic acid has been used to synthesize polyimide macroinitiators, demonstrating the viability of the diphenoxybenzene unit in forming stable polymer backbones mdpi.com. The large phenoxy side groups of this compound are expected to enhance the solubility and processability of the resulting polymers, a crucial aspect for their application in various technologies.

Table 1: Examples of Polymerization Reactions Involving Diphenoxybenzene and Related Monomers

Monomer Polymerization Type Resulting Polymer Class Key Properties
Dianhydride of 3,3′,4,4′-(1,3-diphenoxybenzene)-tetracarboxylic acid Polycondensation Polyimide High thermal stability, good mechanical properties
1,4-diphenoxybenzene Friedel-Crafts polymerization Poly(aryl ether ketone) High-performance thermoplastic, chemical resistance

Synthesis of Conjugated Polymers and Copolymers

The synthesis of conjugated polymers, which are characterized by alternating single and double bonds along their backbone, is a significant area of materials science due to their unique electronic and optical properties. This compound is a valuable building block for these materials. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings, which are instrumental in forming the extended π-conjugated systems of these polymers nbinno.com.

By copolymerizing this compound with other aromatic monomers, researchers can fine-tune the properties of the resulting conjugated copolymers. The bulky diphenoxy side groups can influence the polymer's morphology by preventing close packing of the polymer chains. This can lead to increased solubility and can also affect the electronic interactions between chains, thereby modifying the material's bulk optoelectronic properties. The related monomer, 1-Bromo-3,5-diphenylbenzene, is known to be incorporated into polymeric materials to control the molecular architecture and achieve unique physical and chemical properties nbinno.com.

Design of Materials with Tunable Optoelectronic Properties

The ability to tune the optoelectronic properties of materials is crucial for their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of this compound into polymer structures offers a pathway to achieve this tunability. The electron-rich phenoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer nbinno.com.

Through copolymerization with various electron-donating or electron-accepting monomers, the bandgap of the resulting material can be precisely controlled. This allows for the absorption and emission of light at specific wavelengths, a key requirement for many optoelectronic applications. The non-coplanar structure that can be induced by the bulky side groups can also affect the conjugation length and, consequently, the optical properties of the polymer. The versatility of intermediates like 1-Bromo-3,5-diphenylbenzene in developing new electronic and photonic materials underscores the potential of this compound in this field nbinno.com.

Table 2: Influence of Monomer Structure on Optoelectronic Properties

Structural Feature Effect on Polymer Properties Potential Application
Bulky side groups (e.g., phenoxy) Increased solubility, reduced chain packing Solution-processable electronics
Electron-donating/accepting co-monomers Tunable HOMO/LUMO levels and bandgap OLEDs, OPVs with specific color output/absorption

Development of Novel Functional Materials, including Liquid Crystal Materials

The rigid, aromatic core of this compound makes it an interesting candidate for the synthesis of liquid crystal materials. The 1,3,5-substitution pattern can lead to the formation of disc-like or star-shaped molecules, which are known to exhibit liquid crystalline phases. While direct research on liquid crystals derived from this compound is not widely documented, the use of structurally related compounds provides valuable insights. For example, 1-bromo-3,5-difluorobenzene is known as an intermediate in the preparation of liquid crystals google.com. Furthermore, dendrimers based on a 1,3,5-triphenylbenzene core have been shown to exhibit liquid crystalline properties impactfactor.org.

By attaching flexible alkyl or alkoxy chains to the phenoxy groups of this compound, it is conceivable to design molecules that self-assemble into ordered liquid crystalline phases. The ability to form such ordered structures is critical for applications in displays, sensors, and other advanced optical technologies.

Role as a Precursor in Advanced Organic Synthesis for Specialized Materials

Beyond its direct use in polymerization, this compound is a valuable precursor in multi-step organic syntheses aimed at creating highly specialized functional materials. The bromine atom can be readily converted into other functional groups, such as boronic acids or esters, organometallic reagents, or amines, through well-established chemical transformations. This functional group interconversion opens up a vast chemical space for the design of new materials.

For instance, the conversion of the bromo group to a boronic ester would allow for participation in Suzuki coupling reactions to create larger, well-defined molecular architectures, including dendrimers and star-shaped molecules with unique photophysical properties. Its role as a versatile chemical intermediate is highlighted by the broad applicability of similar compounds like 1-Bromo-3,5-diphenylbenzene in organic synthesis and materials science nbinno.com.

Conclusion and Future Research Directions

Summary of Current Research Advances Pertaining to the Compound's Utility

Research on 1-Bromo-3,5-diphenoxybenzene has primarily been documented within the patent literature, where it is identified as a chemical intermediate for the synthesis of more complex molecules. google.com Specifically, it has been cited as a precursor in the development of polycyclic aromatic compounds. google.com The utility of this compound in this context stems from the presence of both a reactive bromo group and two phenoxy substituents on the central benzene (B151609) ring.

The bromo group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for the strategic introduction of diverse molecular fragments, enabling the construction of larger, more elaborate chemical architectures. The diphenoxybenzene core, on the other hand, imparts desirable physical and chemical properties to the resulting compounds, such as thermal stability, solubility in organic solvents, and specific optoelectronic characteristics. While detailed academic studies on this compound are limited, its role as a building block in the patent literature underscores its potential in the synthesis of novel organic materials.

Identification of Knowledge Gaps and Emerging Areas in Phenoxyarene Chemistry

A significant knowledge gap exists in the scientific literature regarding the fundamental chemical and physical properties of this compound. There is a notable absence of comprehensive studies detailing its synthesis, characterization, and reactivity. This lack of foundational data hinders the full realization of its potential in various chemical applications.

The broader field of phenoxyarene chemistry is an emerging area with considerable promise. Current research in this domain is focused on the development of new synthetic methodologies for the controlled assembly of complex phenoxyarene structures. Furthermore, there is growing interest in the application of these compounds in materials science, particularly in the design of organic light-emitting diodes (OLEDs), high-performance polymers, and flame retardants. The exploration of this compound and its derivatives could contribute significantly to the advancement of phenoxyarene chemistry by providing new molecular scaffolds with unique properties.

Potential for Novel Derivatizations and Material Innovations

The molecular architecture of this compound presents numerous opportunities for the creation of novel derivatives and innovative materials. The reactivity of the carbon-bromine bond is a key feature that can be exploited for extensive chemical modifications.

Potential Derivatizations:

Cross-Coupling Reactions: The bromo substituent can readily participate in a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a vast array of functional groups at the bromine position, such as aryl, alkyl, alkynyl, and amino moieties.

Lithiation and Grignard Formation: Conversion of the bromo group to an organolithium or Grignard reagent would open up another avenue for derivatization, enabling reactions with a variety of electrophiles to introduce functionalities like carboxyl, hydroxyl, and carbonyl groups.

Functionalization of Phenoxy Groups: The peripheral phenyl rings of the phenoxy groups could also be subjected to electrophilic aromatic substitution reactions, although this would require careful control of reaction conditions to achieve selectivity.

These potential derivatizations could lead to a diverse library of new compounds with tailored properties for specific applications. For instance, the incorporation of fluorescent or phosphorescent moieties could lead to new materials for organic electronics. The introduction of polymerizable groups could enable the synthesis of novel high-performance polymers with enhanced thermal and mechanical properties.

Prospects for Enhanced Computational-Experimental Synergy in Molecular Design

The synergy between computational modeling and experimental work holds immense potential for accelerating the exploration and application of this compound and its derivatives. tarosdiscovery.comnih.govnih.govfrontiersin.org Given the current lack of experimental data, computational chemistry can provide valuable insights into the molecule's properties and reactivity, thereby guiding future experimental investigations. nih.govnih.govfrontiersin.org

Applications of Computational Modeling:

Prediction of Physicochemical Properties: Quantum mechanical calculations can be employed to predict key properties of this compound, such as its geometry, electronic structure, and spectroscopic characteristics (e.g., NMR, IR, and UV-Vis spectra). This information would be invaluable for its identification and characterization in experimental settings.

Reactivity and Mechanistic Studies: Computational modeling can be used to investigate the mechanisms of potential derivatization reactions, helping to optimize reaction conditions and predict the feasibility of different synthetic routes.

Rational Design of Novel Materials: By simulating the properties of virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications, such as organic electronics or advanced polymers. rsc.org This in silico screening approach can significantly reduce the time and resources required for the discovery of new materials.

An iterative loop of computational prediction followed by experimental validation would be a highly efficient strategy for unlocking the full potential of this compound in the development of new molecules and materials. tarosdiscovery.com

Q & A

Basic: What are the common synthetic routes for preparing 1-Bromo-3,5-diphenoxybenzene, and what factors influence reaction efficiency?

Methodological Answer:
this compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution . For example, bromination of 3,5-diphenoxybenzene using NBS (N-bromosuccinimide) under radical conditions or electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃). Reaction efficiency depends on:

  • Substituent directing effects : Electron-donating phenoxy groups activate the ring but may compete for regioselectivity .
  • Catalyst choice : Iridium catalysts (as in analogous dimethoxybenzene synthesis) enhance borylation efficiency .
  • Temperature control : Excessive heat can lead to polybromination or decomposition.

Advanced: How can researchers address regioselectivity challenges in electrophilic substitution reactions involving this compound?

Methodological Answer:
Regioselectivity is governed by steric and electronic factors :

  • Electronic effects : Phenoxy groups are strong para/ortho directors, but bromine’s electron-withdrawing nature deactivates the ring. Computational modeling (e.g., DFT) can predict favored positions by analyzing charge distribution .
  • Steric hindrance : Bulky substituents at the 3,5-positions may direct electrophiles to less hindered positions. Use low-temperature kinetics to isolate intermediates and confirm regiochemistry via ¹H-¹³C HMBC NMR .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., meta-coupling in phenoxy groups) and bromine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₈H₁₃BrO₂ (exact mass: 356.0) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
  • IR spectroscopy : Confirm ether linkages (C-O-C stretch at ~1250 cm⁻¹) and absence of OH groups .

Advanced: How do solvent polarity and catalyst choice impact the outcomes of cross-coupling reactions using this compound as a substrate?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance catalyst stability in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates. For Stille couplings, use toluene to minimize side reactions .
  • Catalyst systems : Pd(PPh₃)₄ is effective for aryl bromides, but bulky ligands (e.g., SPhos) improve yields in sterically hindered systems. Monitor reaction progress via TLC with UV visualization .

Basic: What purification strategies are recommended for isolating this compound with high purity?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated products from di- or polybrominated byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (validate via HPLC with C18 columns and UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

  • Purity validation : Compare DSC (Differential Scanning Calorimetry) data with literature values. Impurities (e.g., residual solvents) depress melting points .
  • Polymorphism screening : Use X-ray crystallography to identify crystalline forms. For example, meta-substituted derivatives may exhibit different packing motifs .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill management : Neutralize spills with activated charcoal, then dispose as halogenated waste. Avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced: What computational methods can predict the reactivity of this compound in photochemical reactions?

Methodological Answer:

  • TD-DFT (Time-Dependent Density Functional Theory) : Simulate UV-Vis spectra to identify excited-state transitions. Compare with experimental λₘₐₓ values to validate .
  • Molecular docking : Study interactions with biomolecules (e.g., enzymes) to design photoactivatable probes. Use software like AutoDock Vina with halogen-bonding parameters .

Basic: How can researchers optimize reaction yields for nucleophilic substitution reactions of this compound?

Methodological Answer:

  • Nucleophile strength : Use soft nucleophiles (e.g., thiophenoxide) in DMF to enhance SNAr (nucleophilic aromatic substitution) rates .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield (monitor via in-situ FTIR) .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent light-induced degradation .
  • Stability testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via GC-MS to identify decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.